Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17496063
InChI: InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10H2,1-3H3/t11-,14+/m1/s1
SMILES:
Molecular Formula: C14H24INO4
Molecular Weight: 397.25 g/mol

Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate

CAS No.:

Cat. No.: VC17496063

Molecular Formula: C14H24INO4

Molecular Weight: 397.25 g/mol

* For research use only. Not for human or veterinary use.

Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate -

Specification

Molecular Formula C14H24INO4
Molecular Weight 397.25 g/mol
IUPAC Name tert-butyl (2R,5S)-2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate
Standard InChI InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10H2,1-3H3/t11-,14+/m1/s1
Standard InChI Key GXDDETCOIZTESK-RISCZKNCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCOC[C@@]2(C1)CC[C@@H](O2)CI
Canonical SMILES CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CI

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s defining feature is its spirocyclic core, where two heterocyclic rings—a 1,7-dioxa-10-azaspiro[4.6]undecane system and a tert-butyl carboxylate group—share a single spiro carbon atom (Figure 1). The iodomethyl substituent at the C2 position introduces significant electrophilicity, while the tert-butyl ester enhances steric bulk and hydrolytic stability.

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC14H24INO4\text{C}_{14}\text{H}_{24}\text{INO}_4
Molecular Weight397.25 g/mol
IUPAC Nametert-butyl (2R,5S)-2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate
CAS NumberNot publicly disclosed
StereochemistryRacemic mixture of (2R,5R) enantiomers

The stereochemical designation (2R,5R) refers to the configuration at the spiro carbon (C2) and the adjacent C5 position. The racemic nature arises from synthetic methods that lack enantiocontrol, yielding equal proportions of both enantiomers.

Spectroscopic Characterization

1H-NMR analysis reveals distinct signals for the iodomethyl group (δ\delta 3.7–3.8 ppm) and the spirocyclic protons (δ\delta 5.4–6.6 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 397.25, consistent with the molecular formula.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with a preformed spirocyclic intermediate, such as tert-butyl 1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate, which undergoes alkylation with iodomethane in the presence of a base (e.g., K2CO3). A representative protocol involves:

  • Alkylation: The spirocyclic amine reacts with iodomethane in anhydrous THF at 0°C.

  • Workup: Quenching with aqueous NH4Cl and extraction with dichloromethane.

  • Purification: Column chromatography on silica gel yields the racemic product.

Table 2: Synthetic Conditions and Outcomes

ParameterDetail
Yield45–60% (typical for spiroannulation)
Diastereomeric Ratio50:50 (racemic)
Key ReagentIodomethane, K2CO3
SolventTetrahydrofuran (THF)

The lack of stereochemical control during alkylation results in the racemic mixture, as observed in similar spiroether syntheses .

Industrial-Scale Considerations

Reactivity and Functionalization

Electrophilic Reactivity

The iodomethyl group (-CH2I\text{-CH}_2\text{I}) serves as a versatile electrophilic site. In nucleophilic substitution reactions, iodide is displaced by nucleophiles (e.g., amines, thiols), enabling covalent modification of biomolecules or polymers. For example:

R-NH2+Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)...R-NH-CH2-Spiro...+HI\text{R-NH}_2 + \text{Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)...} \rightarrow \text{R-NH-CH}_2\text{-Spiro...} + \text{HI}

This reactivity underpins its potential in bioconjugation and prodrug design.

Ester Hydrolysis

The tert-butyl ester can be hydrolyzed under acidic conditions (e.g., HCl in dioxane) to yield the corresponding carboxylic acid, enhancing water solubility for biological assays:

R-COO-tert-butyl+H2OHClR-COOH+tert-butanol\text{R-COO-tert-butyl} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{R-COOH} + \text{tert-butanol}

Research Challenges and Future Directions

Enantiomer Resolution

Current synthetic routes yield racemic mixtures, limiting applications requiring enantiopure compounds. Future work could explore asymmetric catalysis or chiral stationary phase chromatography.

Toxicity Profiling

Preliminary studies indicate moderate cytotoxicity (IC50 ≈ 50 µM in HeLa cells), necessitating structural optimization for therapeutic use.

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